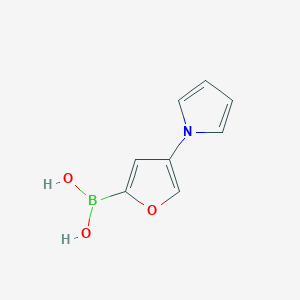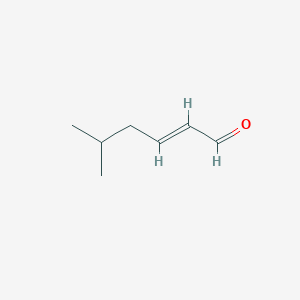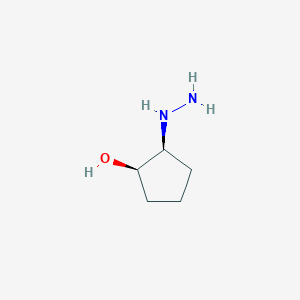![molecular formula C16H20BrN B13324294 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B13324294.png)
5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of an indole derivative, followed by cyclopropanation and subsequent spirocyclization. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cycloaddition Reactions: The indole moiety can participate in cycloaddition reactions, forming more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted indoles, cyclopropyl derivatives, and spirocyclic compounds with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole moiety may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indol]-2’-one
- 5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one
Uniqueness
5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] stands out due to its unique spirocyclic structure and the presence of both a bromine atom and a cyclopropyl group
Properties
Molecular Formula |
C16H20BrN |
|---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
5-bromo-2-cyclopropylspiro[1,2-dihydroindole-3,1'-cyclohexane] |
InChI |
InChI=1S/C16H20BrN/c17-12-6-7-14-13(10-12)16(8-2-1-3-9-16)15(18-14)11-4-5-11/h6-7,10-11,15,18H,1-5,8-9H2 |
InChI Key |
BKSBYAHPNIEZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(NC3=C2C=C(C=C3)Br)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


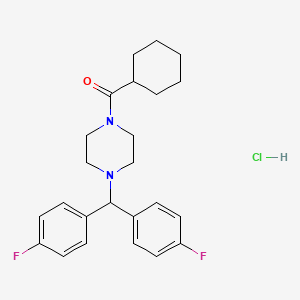
![2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13324218.png)
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13324233.png)
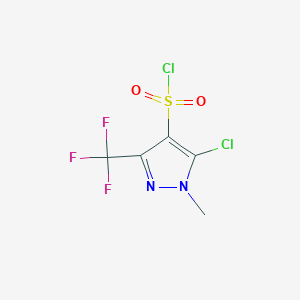
![N-(4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B13324246.png)
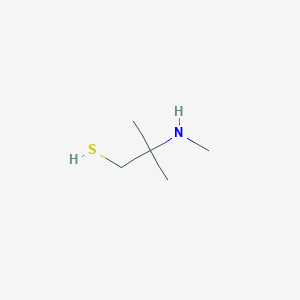

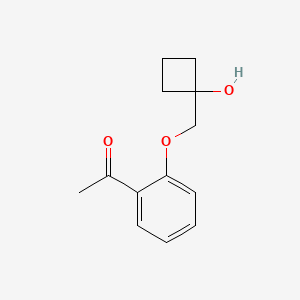
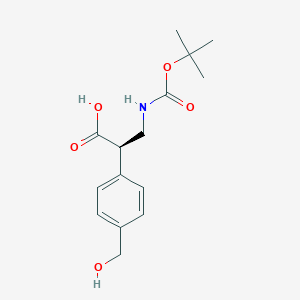

![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13324283.png)
